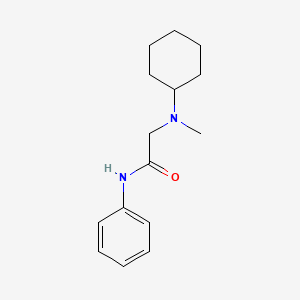
N~2~-cyclohexyl-N~2~-methyl-N~1~-phenylglycinamide
Descripción general
Descripción
N~2~-cyclohexyl-N~2~-methyl-N~1~-phenylglycinamide, also known as CX717, is a compound that has been studied for its potential cognitive-enhancing effects. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain.
Mecanismo De Acción
The mechanism of action of N~2~-cyclohexyl-N~2~-methyl-N~1~-phenylglycinamide involves modulation of the activity of AMPA receptors in the brain. These receptors are involved in synaptic plasticity, which is the process by which the strength of connections between neurons is modified in response to experience. By enhancing the activity of these receptors, this compound is thought to improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound can increase the release of several neurotransmitters, including glutamate, acetylcholine, and dopamine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons. These effects are thought to contribute to the cognitive-enhancing effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-cyclohexyl-N~2~-methyl-N~1~-phenylglycinamide in lab experiments is that it has a relatively low toxicity profile and is well-tolerated in humans. However, one limitation is that its effects on cognitive function may be dependent on the baseline level of cognitive function in the individual being tested. This means that it may not be effective for everyone.
Direcciones Futuras
There are several future directions for research on N~2~-cyclohexyl-N~2~-methyl-N~1~-phenylglycinamide. One area of interest is the potential use of this compound as a treatment for cognitive deficits associated with various neurological and psychiatric disorders. Another area of interest is the development of more potent and selective ampakines that can modulate the activity of specific AMPA receptor subtypes. Finally, there is also interest in studying the long-term effects of this compound on cognitive function and brain health.
Aplicaciones Científicas De Investigación
N~2~-cyclohexyl-N~2~-methyl-N~1~-phenylglycinamide has been studied for its potential cognitive-enhancing effects in a variety of contexts. It has been shown to improve memory and attention in animal models, as well as in healthy human volunteers. It has also been studied in clinical trials for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease.
Propiedades
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-17(14-10-6-3-7-11-14)12-15(18)16-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMKEQUMGXGDJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4768376.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4768383.png)
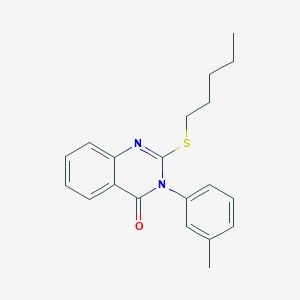
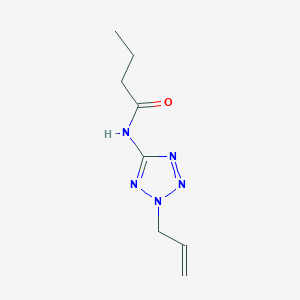
![N-[4-({2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide](/img/structure/B4768413.png)
![2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4768415.png)
![4-{5-[2-cyano-2-(4-nitrophenyl)vinyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B4768418.png)
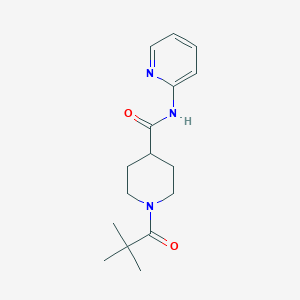
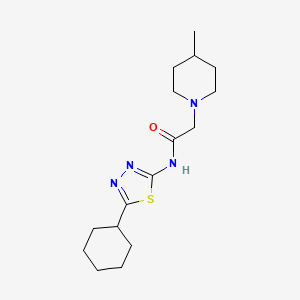
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4768458.png)
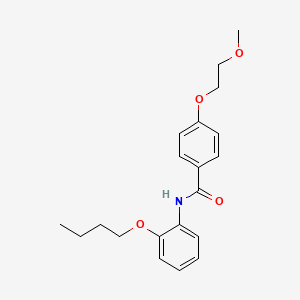
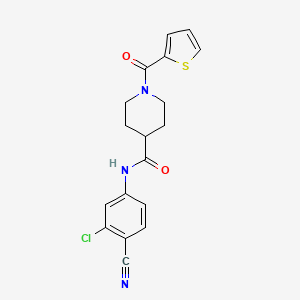
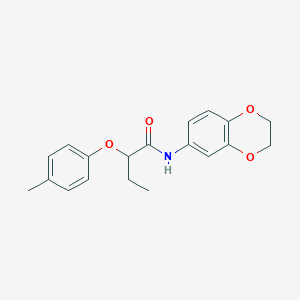
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4768474.png)